![molecular formula C19H21N3O3S2 B2393163 N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291867-95-2](/img/structure/B2393163.png)
N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a methoxyphenyl group, and a tert-butyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in organic synthesis or medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chemical Structure and Properties
Bosentan Monohydrate research illustrates the importance of molecular geometry in the development of pharmaceutical agents. The study examines the crystal structure of a molecule with a related chemical backbone, focusing on the dihedral angles between pyrimidine rings and the interaction of benzene rings, which contribute to its pharmacological properties (Kaur et al., 2012).
Synthesis and Inhibitory Activity
Research on Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors presents the synthesis of compounds utilizing a scaffold similar to our compound of interest. These molecules have shown potent inhibitory activities against human thymidylate synthase and dihydrofolate reductase, highlighting the therapeutic potential of such compounds in cancer treatment (Gangjee et al., 2008).
Chemiluminescence Applications
A study on Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes demonstrates the application of chemiluminescent probes in biological and chemical detection systems. This research explores the base-induced chemiluminescence of dioxetanes, which could offer insights into the use of similar compounds in imaging or analytical assays (Watanabe et al., 2010).
Radioligand Development for Receptor Studies
The development of TASP0434299 as a novel pyridopyrimidin-4-one derivative for use as a radioligand for the vasopressin V1B receptor showcases the application of complex molecules in neurobiology and pharmacology. This compound's high binding affinities and antagonistic activity make it a valuable tool for studying receptor dynamics in vivo (Koga et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-tert-butyl-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-19(2,3)21-15(23)11-27-18-20-12-9-10-26-16(12)17(24)22(18)13-7-5-6-8-14(13)25-4/h5-10H,11H2,1-4H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJHJKRIHJQSBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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